2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a methoxyphenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an acid catalyst to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Reduction: Formation of 2-(3-Methoxyphenyl)-1,3-thiazole-4-methanol.

Substitution: Formation of halogenated derivatives like 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is in the pharmaceutical industry. The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory conditions and pain relief.

Case Studies and Findings

- COX Inhibition : Research has demonstrated that thiazole derivatives exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. For instance, certain derivatives have shown selectivity ratios indicating their potential as anti-inflammatory agents .

- Anticancer Activity : Several studies have explored the anticancer properties of thiazole derivatives. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles were synthesized and tested against melanoma and prostate cancer cells, showing improved antiproliferative activity compared to previous compounds .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role in developing effective pesticides and herbicides highlights its importance in sustainable agriculture.

Applications in Agrochemicals

- The compound contributes to the design of targeted agrochemicals that minimize environmental impact while effectively controlling specific pests .

Material Science

The compound is also being investigated for its potential applications in material science. Researchers are exploring its use in creating advanced materials with enhanced properties.

Material Properties

- Polymers and Coatings : The thiazole structure is being studied for its ability to enhance thermal and chemical resistance in polymers and coatings . This could lead to the development of more durable materials for various industrial applications.

Biological Research

In biological research, this compound is utilized to study its biological activity and effects on cellular pathways.

Research Highlights

- The compound has been used to investigate its effects on cellular mechanisms related to diseases, potentially leading to breakthroughs in understanding disease processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs | Significant COX inhibition; anticancer properties |

| Agricultural Chemistry | Pesticides and herbicides | Targeted formulations with reduced environmental impact |

| Material Science | Advanced materials (polymers/coatings) | Enhanced thermal and chemical resistance |

| Biological Research | Study of cellular pathways | Insights into disease mechanisms |

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid

- 2-(3-Methylphenyl)-1,3-thiazole-4-carboxylic acid

- 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can enhance its solubility and biological activity compared to its analogs. The methoxy group can also participate in additional hydrogen bonding and hydrophobic interactions, making this compound a valuable scaffold for drug design and development.

Actividad Biológica

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes existing research findings and presents a detailed overview of the biological activity of this compound.

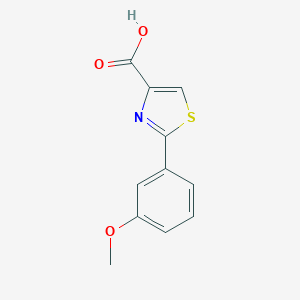

Chemical Structure

The structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the anticancer effects of thiazole derivatives, this compound exhibited an IC50 value of approximately 5 μM against the MCF-7 breast cancer cell line. This indicates a potent ability to inhibit cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 0.5 μM) .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The results suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant potential of thiazole derivatives is attributed to their ability to scavenge free radicals. In vitro assays demonstrated that this compound has an IC50 value of 8.90 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electron-donating groups (e.g., -OCH₃) at specific positions enhances anticancer and antioxidant activities. Conversely, electron-withdrawing groups have been associated with increased antimicrobial properties .

Toxicological Studies

While investigating the biological activities, it is crucial to assess the safety profile of compounds. A study on zebrafish models indicated that exposure to varying concentrations of this compound resulted in degenerative changes in testicular tissues at higher doses (0.6 mM), highlighting the need for careful evaluation in therapeutic applications .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFWIIMHLYERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575964 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-07-5 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.